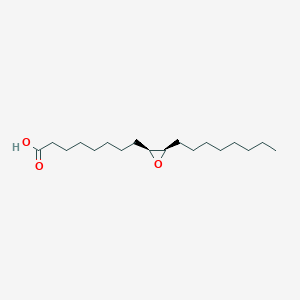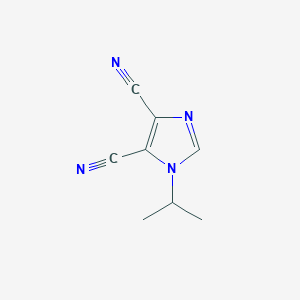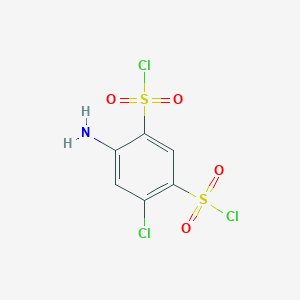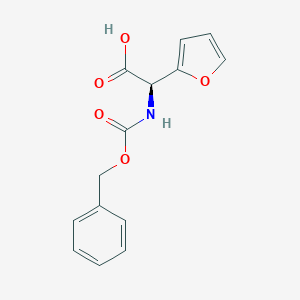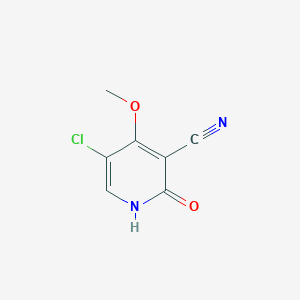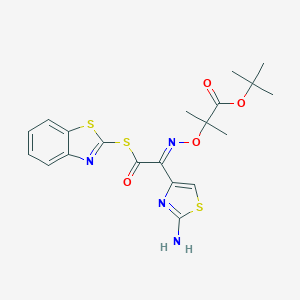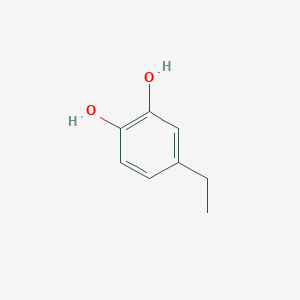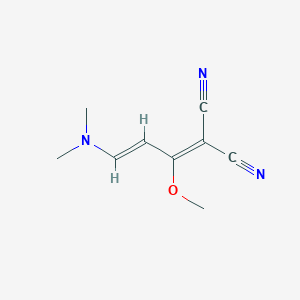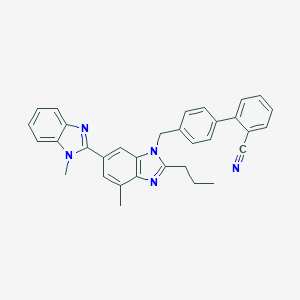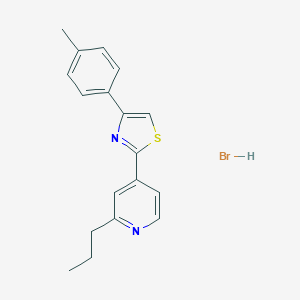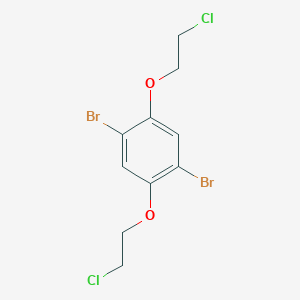
1,4-Dibromo-2,5-bis(2-chloroethoxy)benzene
Descripción general
Descripción
The compound 1,4-Dibromo-2,5-bis(2-chloroethoxy)benzene is not directly discussed in the provided papers. However, the papers do discuss related aromatic compounds with substituents that influence their physical, chemical, and photophysical properties. For instance, paper discusses the synthesis of photoluminescent phenylene vinylene oligomers, which are related to the target compound in terms of their aromatic core and potential substituent effects on their properties.
Synthesis Analysis
The synthesis of related compounds involves the Knoevenagel reaction, which is a method for forming carbon-carbon double bonds between aldehydes or ketones and active methylene compounds. In paper , this reaction is used to synthesize 1,4-bis-(α-cyano-4-methoxystyryl)benzene derivatives, which are highly photoluminescent. Although the target compound is not synthesized in these papers, the Knoevenagel reaction could potentially be a relevant method for synthesizing similar compounds with different substituents.
Molecular Structure Analysis
The molecular structure of related compounds is determined using X-ray single-crystal diffraction. For example, paper reports the structural characterization of 1,4-bis[2-cyano-2-(o-pyridyl)ethenyl]benzene, which crystallizes in the monoclinic system. Theoretical calculations such as density functional theory (DFT) and second-order Moller-Plesset (MP2) are used to optimize the ground state geometry of the molecules. These methods could be applied to the target compound to predict its molecular structure and understand the influence of its substituents on its geometry.
Chemical Reactions Analysis
The papers provided do not detail chemical reactions specific to 1,4-Dibromo-2,5-bis(2-chloroethoxy)benzene. However, the synthesis and properties of related aromatic compounds suggest that substituents can significantly affect the reactivity and interactions of these molecules. For instance, the ferromagnetic ordering observed in paper suggests that intermolecular interactions can lead to significant changes in the physical properties of these compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compounds discussed in the papers are influenced by their molecular structures and the nature of their substituents. For example, the photoluminescent properties of the compounds in paper are affected by the formation of excimers, which are characterized by low-bandgap emission. The magnetic properties, as discussed in paper , are influenced by the molecular structure and intermolecular interactions. These findings highlight the importance of molecular design in determining the properties of aromatic compounds, which would also apply to the target compound.
Aplicaciones Científicas De Investigación
1. Solid State Interactions and Molecular Packing
Research on derivatives of 1,4-dibromo-2,5-bis(phenylalkoxy)benzene reveals insights into molecular packing interactions. Variations in the structure, such as different alkyl chains, result in distinct packing patterns influenced by interactions like C–Br...π(arene), C–H...Br hydrogen bonds, and Br...Br interactions (Manfroni et al., 2021).
2. Chemical Synthesis and Crystal Structure Analysis
The synthesis and crystal structures of dibromo and disilyl benzene derivatives, including 1,2-Di(silyl)benzene and 1,4-Dibromo-2,5-di(silyl)benzene, have been studied. These structures provide insights into molecular conformations and potential electronic effects that influence reaction outcomes (Schröck et al., 1994).
3. Polymer Synthesis
1,4-Dibromo-2,5-bis(bromomethyl)benzene has been utilized as an initiator in atom transfer radical polymerization for creating polymers with high solubility in organic solvents. This demonstrates its application in developing novel polymer materials (Cianga & Yagcı, 2002).
4. Host-Guest Chemistry
Research on compounds like 1,2,4,5-bis-(1,4,7,10,13,16-hexaoxahexadecamethylene)benzene showcases their use in host-guest chemistry, exploring alkali metal cation complexation while preserving the π-electron system intact (Schlotter et al., 1994).
5. Electropolymerization and Conducting Polymers
Derivatives like 1,4-bis(pyrrol-2-yl)benzene undergo electropolymerization to form conducting polymers. These polymers are significant due to their stability and low oxidation potentials, which are crucial for applications in electronics (Sotzing et al., 1996).
6. Luminescence in Segmented Oligo-Polyphenylenevinylene Copolymers
Studies on segmented oligo-polyphenylenevinylene copolymers with hydrogen-bonding pendant chains, including compounds like E,E-2,5-bis[2-hydroxyethoxy]-1,4-bis[2-(3,4,5-trimethoxyphenyl-1,2-ethenediyl]benzene, reveal applications in photoluminescence, offering potential use in optoelectronic devices (Sierra & Lahti, 2004).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1,4-dibromo-2,5-bis(2-chloroethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Br2Cl2O2/c11-7-6-10(16-4-2-14)8(12)5-9(7)15-3-1-13/h5-6H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGJLUNFUSYBNGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)OCCCl)Br)OCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Br2Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50409963 | |
| Record name | 1,4-dibromo-2,5-bis(2-chloroethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50409963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Dibromo-2,5-bis(2-chloroethoxy)benzene | |
CAS RN |
178557-12-5 | |
| Record name | 1,4-dibromo-2,5-bis(2-chloroethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50409963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



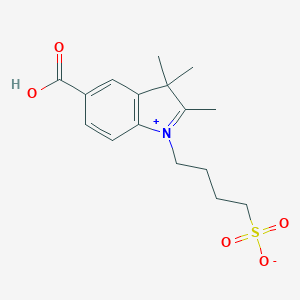
![3-Nitrobenzo[b]furan-5-ol](/img/structure/B135934.png)
